

Application Notes: Cleavage of the tert-Butylsulfinyl Group Under Acidic Conditions

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Compound of Interest

Compound Name: (S)-(-)-tert-Butylsulfinamide

Cat. No.: B136552

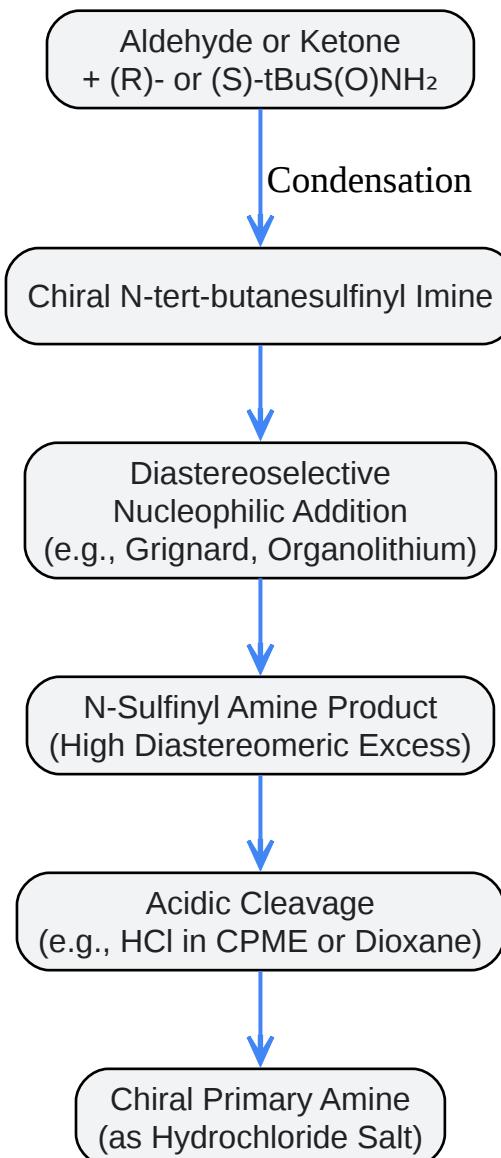
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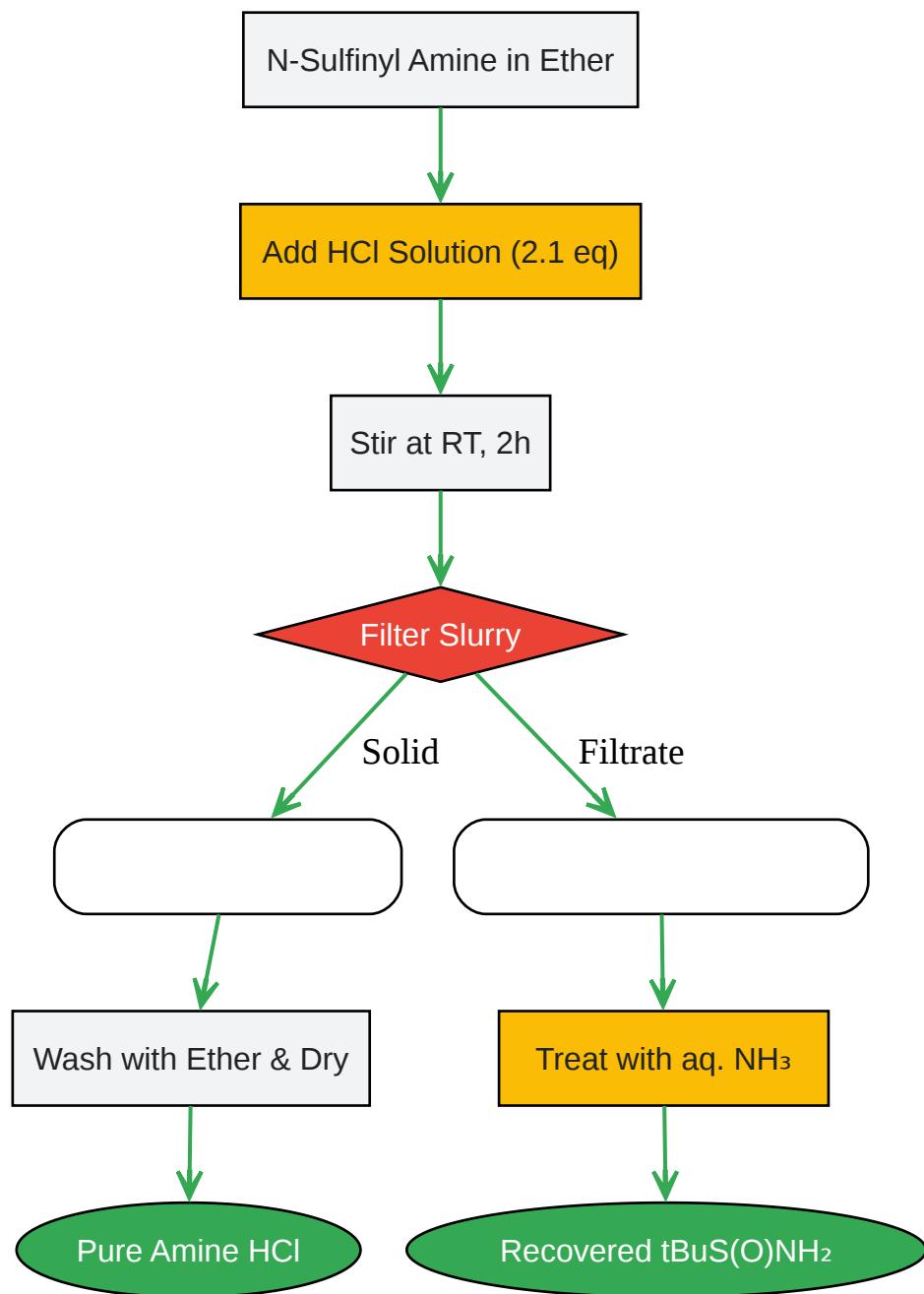
Introduction

The tert-butanesulfinamide, often referred to as Ellman's chiral auxiliary, is a cornerstone in the asymmetric synthesis of chiral amines. Its widespread adoption in both academic and industrial research is due to its high efficiency in directing stereoselective additions to imines and its straightforward removal under mild acidic conditions.^{[1][2][3]} The cleavage of the N-tert-butylsulfinyl group is a critical final step in many synthetic routes, liberating the target chiral amine with high yield and purity. These application notes provide a comprehensive overview of the acidic cleavage mechanism, quantitative data on its efficiency, and detailed protocols for its execution.

Mechanism of Cleavage

The deprotection of N-tert-butanesulfinyl amines is typically accomplished using strong acids, with hydrogen chloride (HCl) being the most common reagent. The reaction proceeds through a well-defined mechanism. First, the sulfinyl group is protonated by the acid. The resulting protonated intermediate is then susceptible to nucleophilic attack at the sulfur atom by the acid's conjugate base (e.g., chloride ion). This attack leads to the cleavage of the sulfur-nitrogen bond, releasing the desired amine as its ammonium salt and generating tert-butylsulfinyl chloride as a byproduct.^{[4][5]} It is crucial to separate the insoluble amine salt from the soluble byproduct before basification to prevent the reformation of the starting N-sulfinyl amine.^[5]





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